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Executive Summary
Cyclosporin A (CsA), a well-established immunosuppressant, has demonstrated significant

neuroprotective properties across a range of preclinical models of acute central nervous

system (CNS) injury. This technical guide provides an in-depth overview of the core

mechanisms, experimental validation, and key methodologies related to the neuroprotective

effects of CsA. The primary mechanism of action is the inhibition of the mitochondrial

permeability transition pore (mPTP) through binding to its regulatory protein, cyclophilin D

(CypD). This action mitigates secondary injury cascades, including mitochondrial dysfunction,

apoptosis, and neuroinflammation, which are common to traumatic brain injury (TBI), ischemic

stroke, and spinal cord injury (SCI). This document summarizes quantitative data from pivotal

preclinical studies, details common experimental protocols, and provides visual representations

of the underlying signaling pathways and experimental workflows to facilitate further research

and development in this promising therapeutic area.

Core Mechanism of Neuroprotection: Inhibition of
the Mitochondrial Permeability Transition Pore
The neuroprotective effects of Cyclosporin A are primarily attributed to its potent inhibition of

the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner

mitochondrial membrane.[1][2][3] In the context of CNS injury, excessive intracellular calcium
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and oxidative stress trigger the opening of the mPTP.[4][5] This event leads to the collapse of

the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and

the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into

the cytosol, ultimately culminating in cell death.[1][4][5][6]

Cyclosporin A exerts its protective effect by binding to the mitochondrial matrix protein,

cyclophilin D (CypD).[4][5][7] The CsA-CypD complex is unable to induce the conformational

changes in the mPTP components (such as adenine nucleotide translocase and the F-ATP

synthase) that are necessary for pore opening.[4][5] By preventing mPTP formation, CsA

preserves mitochondrial function and integrity, thereby reducing neuronal and glial cell death

following ischemic and traumatic insults.[3][8][9]

In addition to its primary mitochondrial-protective role, CsA's immunosuppressive and anti-

inflammatory properties may also contribute to its neuroprotective profile by modulating the

post-injury inflammatory response.[10]

Signaling Pathway of Cyclosporin A-Mediated
Neuroprotection

Caption: Cyclosporin A signaling pathway in neuroprotection.

Quantitative Efficacy of Cyclosporin A in Preclinical
Models
Numerous studies have quantified the neuroprotective effects of CsA across various models of

CNS injury. The following tables summarize key findings.

Table 1: Traumatic Brain Injury (TBI) Models
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Animal Model Injury Model
CsA Dose &
Regimen

Key
Quantitative
Outcomes

Reference

Immature Piglet

Rapid Non-

impact Rotational

Injury (RNR)

20 mg/kg bolus

1h post-injury,

then continuous

infusion

42% decrease in

injured brain

volume (p<0.01);

Preservation of

respiratory

control ratio

(RCR) to sham

levels.[8][9]

[8],[9]

Immature Rat

Controlled

Cortical Impact

(CCI)

20 mg/kg IV 15

min post-injury

Amelioration of

cerebral

bioenergetic

crisis with

preservation of

RCR to sham

levels.

[8]

Swine
Diffuse TBI

(RNR)

20 mg/kg/day

infused for 1 day,

beginning 6h

post-injury

Decreased brain

lesion volume;

Mitigated

alterations in

mitochondrial

health.[11]

[11]

Swine Focal TBI (CCI)

20 mg/kg/day

continuous

infusion for 5

days

35% reduction in

parenchymal

injury volume

(MRI); Increased

neuronal viability

(NAA).

[10]

Table 2: Ischemic Stroke Models
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Animal Model Injury Model
CsA Dose &
Regimen

Key
Quantitative
Outcomes

Reference

Mouse

Focal bilateral

lesions in medial

prefrontal cortex

(mPFC)

10 mg/kg/day IP

for 10 days

Rescued

cognitive deficits

to control levels;

Promoted NPC

migration.[12]

[12]

Rat
Forebrain

ischemia
Not specified

Dramatically

ameliorates

neuronal cell

damage in the

CA1 sector of the

hippocampus.

[13]

[13]

Rat

Subarachnoid

Hemorrhage

(SAH)

2mg/kg or

10mg/kg

intracarotid

injection at

15min and 24h

post-SAH

Reduced

expression of

Cytochrome C,

AIF, and cleaved

caspase-3.[14]

[14]

Table 3: Spinal Cord Injury (SCI) Models
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Animal Model Injury Model
CsA Dose &
Regimen

Key
Quantitative
Outcomes

Reference

Rat with

hyperglycemia

Weight-drop

contusion
5 mg/kg/day IP

Significantly

improved

neurological

function (BBB

score); Markedly

reduced number

of apoptotic cells.

[6]

[6]

Rat
Moderate SCI

(NYU impactor)

10 mg/kg IP 15

min post-injury

Failed to

significantly

improve

behavioral

recovery (BBB

score) or alter

spared tissue

volume.[15]

[15]

Rabbit Ischemic SCI
10 mg/kg/day IV

for 3 days

Minimal

protective effect

observed.[16]

[16]

Note: The efficacy of CsA in SCI models appears to be more variable than in TBI and stroke

models, potentially reflecting differences in injury pathology and drug bioavailability across the

blood-spinal cord barrier.[15]

Detailed Experimental Protocols
This section outlines common methodologies for inducing CNS injury, administering

Cyclosporin A, and assessing neuroprotective outcomes.

CNS Injury Models
The CCI model produces a focal brain contusion with reproducible and graded severity.[1][16]
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Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and mount it in a

stereotaxic frame.[1] Shave the scalp, and apply ophthalmic lubricant to the eyes.[1]

Maintain body temperature at 37°C.

Craniotomy: Make a midline scalp incision and retract the skin to expose the skull.[16]

Perform a craniectomy (e.g., 6 mm diameter) over the desired cortical region (e.g., motor

cortex) using a high-speed drill, keeping the dura mater intact.[1][16]

Impact: Position the CCI device (e.g., electromagnetic impactor) perpendicular to the

exposed dura. Set impact parameters (e.g., velocity: 4 m/s, depth: 2 mm, dwell time: 100

ms).[17] Trigger the impactor to deform the cortex.

Closure: Suture the scalp incision.[16]

Post-operative Care: Administer analgesics and monitor the animal during recovery.

This model is widely used to mimic focal ischemic stroke.[9][11][15]

Filament Preparation: Use a nylon monofilament (e.g., 4-0 for rats, 6-0 for mice).[15] Blunt

the tip by heating and coat it with poly-L-lysine to increase thrombogenicity and ensure

complete occlusion.[15]

Surgical Procedure: Anesthetize the animal and make a midline neck incision.[15] Expose

the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery

(ICA).

Occlusion: Ligate the distal ECA.[9] Temporarily clamp the CCA and ICA. Make a small

incision in the ECA stump and insert the prepared filament.[15] Advance the filament through

the ICA to the origin of the middle cerebral artery (MCA) (approx. 17-20 mm in rats).[15]

Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60-90 minutes),

withdraw the filament to allow reperfusion.[15]

Closure: Permanently ligate the ECA stump and suture the neck incision.

This method creates a contusive injury to the spinal cord.[7][13][18][19]
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Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the desired

thoracic level (e.g., T10) to expose the dorsal surface of the spinal cord, keeping the dura

intact.[13][18][19]

Stabilization: Clamp the spinous processes of the adjacent vertebrae to stabilize the spinal

column.[13]

Injury: Position the impactor device over the exposed cord. Release a specific weight (e.g.,

10 g) from a set height (e.g., 25 mm) onto the spinal cord.[18] Devices like the NYU impactor

are commonly used to ensure controlled impact.[18]

Closure and Post-operative Care: Suture the muscle and skin layers. Provide post-operative

care including manual bladder expression, hydration, and analgesia.

Experimental Workflow Example: TBI Study

Pre-Injury Injury & Treatment (Day 0) Post-Injury Assessment

Acclimatization
(1 week)

Behavioral
Pre-training

TBI Induction
(e.g., CCI)

CsA or Vehicle
Administration

(e.g., 15 min post-injury)

Behavioral Testing
(e.g., Days 1-28)

Histological Analysis
(e.g., Day 28)

Click to download full resolution via product page

Caption: General experimental workflow for a preclinical TBI study.

Cyclosporin A Administration
Formulation: Due to its hydrophobicity, CsA is often dissolved in a vehicle for injection.[20]

The commercial intravenous formulation (Sandimmune®) uses Cremophor EL, which can

have side effects.[21] Fat emulsions (e.g., soybean oil-based) are a better-tolerated

alternative for intravenous administration.[21] For intraperitoneal or subcutaneous injections,

CsA can be dissolved in olive oil or ethanol/saline mixtures.

Dosing: Doses in preclinical studies typically range from 5 to 20 mg/kg.[6][11] The optimal

dose and timing (from 15 minutes to 6 hours post-injury) are critical variables that can

influence efficacy.[8][11]
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Route of Administration: Intravenous (IV) administration is common for acute injury models to

ensure rapid bioavailability.[8][10] Intraperitoneal (IP) injections are also frequently used.[6]

Assessment of Neuroprotective Outcomes
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale (for SCI): This 21-point ordinal

scale assesses hindlimb locomotor recovery in an open field.[22][23] Scores range from 0

(no observable hindlimb movement) to 21 (normal locomotion).[22] Animals are observed for

4-5 minutes by two independent, blinded raters.[22] Key features evaluated include joint

movement, stepping, coordination, paw placement, and trunk stability.[24]

Morris Water Maze (for TBI and Stroke): This test assesses spatial learning and memory.[6]

[25][26] Rodents are placed in a pool of opaque water and must learn the location of a

hidden escape platform using distal spatial cues.[6] Key metrics include the latency to find

the platform over several days of training and the time spent in the target quadrant during a

probe trial (platform removed).[6][25]

Nissl Staining (Cresyl Violet): This method stains the Nissl substance (rough endoplasmic

reticulum) in the cytoplasm of neurons.[27][28][29] It is used to quantify neuronal survival

and assess the extent of the lesion core.

Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde.

Embed the brain or spinal cord tissue in paraffin or prepare frozen sections.[28][29]

Staining: Rehydrate sections and stain with a 0.1% cresyl violet solution for 5-10 minutes.

[27]

Differentiation: Differentiate in 95% ethanol to remove excess stain from the background,

leaving neurons stained purple-blue.[27][28]

Analysis: Count surviving neurons in regions of interest using stereological methods.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This

assay detects DNA fragmentation, a hallmark of apoptosis.[3][4][30][31]

Permeabilization: Rehydrate tissue sections and treat with Proteinase K to allow enzyme

access to the DNA.[3][4]
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Labeling: Incubate sections with a mixture containing terminal deoxynucleotidyl

transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP). TdT adds the labeled

nucleotides to the 3'-hydroxyl ends of fragmented DNA.[31]

Detection: Visualize the labeled cells using a secondary detection system (e.g.,

streptavidin-HRP with DAB chromogen, resulting in brown-stained apoptotic nuclei).[4]

Isolation of Brain Mitochondria:

Rapidly homogenize fresh brain tissue in an ice-cold isolation buffer.[32][33][34]

Perform differential centrifugation to separate the mitochondrial fraction from other cellular

components like nuclei and synaptosomes.[32][33] Percoll gradients are often used for

further purification.[33]

Measurement of Respiratory Control Ratio (RCR):

Use a Clark-type oxygen electrode to measure oxygen consumption rates.[32]

Add isolated mitochondria to a respiration buffer with specific substrates (e.g.,

glutamate/malate for Complex I). This measures State 2 respiration.

Add ADP to stimulate ATP synthesis (State 3 respiration).

After ADP is consumed, respiration returns to a slower rate (State 4).

The RCR is calculated as the ratio of State 3 to State 4 respiration. A higher RCR

indicates healthier, more tightly coupled mitochondria.[32]

Conclusion and Future Directions
The preclinical evidence robustly supports the neuroprotective efficacy of Cyclosporin A,

particularly in models of TBI and ischemic stroke, by preserving mitochondrial function. The

data are compelling, demonstrating reduced tissue damage and improved functional outcomes.

However, translation to the clinic has been challenging, with some clinical trials failing to show

significant benefits.[13][29] This discrepancy may be due to factors such as the timing of

administration, drug delivery across the blood-brain barrier, and the heterogeneity of human

CNS injuries.[29]
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Future research should focus on optimizing CsA delivery to the CNS, perhaps through novel

formulations like nanoparticles, to enhance efficacy and minimize systemic toxicity.[35][36]

Further studies are also needed to clarify its therapeutic window and its effectiveness in more

complex, chronic injury models. Despite the translational hurdles, the foundational mechanism

of mPTP inhibition remains a highly viable target for neuroprotection, and Cyclosporin A
continues to be a critical pharmacological tool for elucidating the role of mitochondrial

dysfunction in acute CNS injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

2. m.youtube.com [m.youtube.com]

3. Modifications to the in situ TUNEL method for detection of apoptosis in paraffin-embedded
tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active
Caspase-3: R&D Systems [rndsystems.com]

5. protocols.io [protocols.io]

6. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics
[acetherapeutics.com]

7. researchgate.net [researchgate.net]

8. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic
Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic
Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

11. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of
Middle Cerebral Artery Occlusion | Springer Nature Experiments
[experiments.springernature.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7828155/
https://www.researchgate.net/publication/348416114_New_Nanoparticle_Formulation_for_Cyclosporin_A_In_Vitro_Assessment
https://www.benchchem.com/product/b001163?utm_src=pdf-body
https://www.benchchem.com/product/b001163?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701654/
https://m.youtube.com/watch?v=P0xR5hw41Zw
https://pubmed.ncbi.nlm.nih.gov/9646852/
https://pubmed.ncbi.nlm.nih.gov/9646852/
https://www.rndsystems.com/resources/protocols/technical-notes-detection-apoptosis-double-labeling-tunel-and-active-caspase-3
https://www.rndsystems.com/resources/protocols/technical-notes-detection-apoptosis-double-labeling-tunel-and-active-caspase-3
https://www.protocols.io/view/open-skull-controlled-cortical-impact-cci-model-in-b7scrnaw.pdf
https://www.acetherapeutics.com/stroke/morris-water-maze-test-in-rodent-models-of-stroke.html
https://www.acetherapeutics.com/stroke/morris-water-maze-test-in-rodent-models-of-stroke.html
https://www.researchgate.net/publication/357168757_A_Simple_and_Cost-Effective_Weight_Drop_Model_to_Induce_Contusive_Spinal_Cord_Injury_Functional_and_Histological_Outcomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6884682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6884682/
https://www.researchgate.net/publication/49768497_Modeling_Stroke_in_Mice_-_Middle_Cerebral_Artery_Occlusion_with_the_Filament_Model
https://pmc.ncbi.nlm.nih.gov/articles/PMC6306685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6306685/
https://experiments.springernature.com/articles/10.1007/978-1-4939-7526-6_9
https://experiments.springernature.com/articles/10.1007/978-1-4939-7526-6_9
https://experiments.springernature.com/articles/10.1007/978-1-4939-7526-6_9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Open-Skull Controlled Cortical Impact (CCI) model in rats â�� Protocols IO â�� 2023
â�� å®�éª�æ�¹æ³�åº�_Protocol åº�_ç��ç�©å®�éª�æ��å�� â��

è¡�å� ç§�æ��å®�ç½� [yanyin.tech]

13. A custom-made weight-drop impactor to produce consistent spinal cord injury outcomes
in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

14. Short-Term Cyclosporin A Treatment Reduced Serum Neurofilament-Light Levels in
Diffuse but Not Focal Traumatic Brain Injury in a Piglet Model - PMC [pmc.ncbi.nlm.nih.gov]

15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC
[pmc.ncbi.nlm.nih.gov]

16. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf
[ncbi.nlm.nih.gov]

17. The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and
Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

18. brieflands.com [brieflands.com]

19. Animals models of spinal cord contusion injury [epain.org]

20. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison
with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]

21. Cyclosporin A in fat emulsion carriers: experimental studies on pharmacokinetics and
tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

22. stat.ubc.ca [stat.ubc.ca]

23. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. pages.jh.edu [pages.jh.edu]

25. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

27. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal
Cord - IHC WORLD [ihcworld.com]

28. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC
WORLD [ihcworld.com]

29. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

30. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement -
PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.yanyin.tech/protocols/Open-Skull_Controlled_Cortical_Impact_CCI_model_in_rats_5qpvobozbl4o_v1
https://www.yanyin.tech/protocols/Open-Skull_Controlled_Cortical_Impact_CCI_model_in_rats_5qpvobozbl4o_v1
https://www.yanyin.tech/protocols/Open-Skull_Controlled_Cortical_Impact_CCI_model_in_rats_5qpvobozbl4o_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10224629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10224629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12561874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12561874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117568/
https://www.ncbi.nlm.nih.gov/books/NBK299183/
https://www.ncbi.nlm.nih.gov/books/NBK299183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987613/
https://brieflands.com/journals/ans/articles/118775
https://www.epain.org/journal/view.html?doi=10.3344/kjp.2019.32.1.12
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002797/
https://pubmed.ncbi.nlm.nih.gov/7746794/
https://pubmed.ncbi.nlm.nih.gov/7746794/
https://www.stat.ubc.ca/~rollin/teach/2012/STAT550/ajp2011/ScheffJNeuro2002.pdf~
https://pubmed.ncbi.nlm.nih.gov/7783230/
https://pubmed.ncbi.nlm.nih.gov/7783230/
https://pages.jh.edu/SCI/characterization/bbb.shtml
https://pmc.ncbi.nlm.nih.gov/articles/PMC8315143/
https://www.researchgate.net/figure/Standard-protocol-for-conducting-the-Morris-Water-Maze-test-a-Equipment-configuration_fig1_351380499
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-frozen-or-vibratome-sections-for-brain-spinal-cord/
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-paraffin-sections-for-brain-spinal-cord/
https://ihcworld.com/2024/01/26/nissl-staining-method-and-protocol-on-paraffin-sections-for-brain-spinal-cord/
https://biomedical-sciences.uq.edu.au/files/57/Nissl%20Staining%20Method%20brain.docx
https://pubmed.ncbi.nlm.nih.gov/9487114/
https://pubmed.ncbi.nlm.nih.gov/9487114/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


31. Video: The TUNEL Assay [jove.com]

32. An Isolation Method for Assessment of Brain Mitochondria Function in Neonatal Mice
with Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

33. Isolation of mitochondria with high respiratory control from primary cultures of neurons
and astrocytes using nitrogen cavitation - PMC [pmc.ncbi.nlm.nih.gov]

34. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]

35. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC
[pmc.ncbi.nlm.nih.gov]

36. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Neuroprotective Effects of Cyclosporin A in
Preclinical Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b001163#neuroprotective-effects-of-cyclosporin-a-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.jove.com/v/5651/the-tunel-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2908900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828155/
https://www.researchgate.net/publication/348416114_New_Nanoparticle_Formulation_for_Cyclosporin_A_In_Vitro_Assessment
https://www.benchchem.com/product/b001163#neuroprotective-effects-of-cyclosporin-a-in-preclinical-models
https://www.benchchem.com/product/b001163#neuroprotective-effects-of-cyclosporin-a-in-preclinical-models
https://www.benchchem.com/product/b001163#neuroprotective-effects-of-cyclosporin-a-in-preclinical-models
https://www.benchchem.com/product/b001163#neuroprotective-effects-of-cyclosporin-a-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b001163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

